![molecular formula C7H7N3O B15329159 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)
2-Methoxy-5h-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5h-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . The reaction conditions typically involve the use of a catalyst, such as Rh2(OAc)4, and are carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in halogenated derivatives .
Scientific Research Applications
2-Methoxy-5h-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a kinase inhibitor, making it a potential candidate for cancer therapy . Additionally, its antimicrobial and antiviral properties make it useful in the development of new antibiotics and antiviral drugs .
Mechanism of Action
The mechanism of action of 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases . The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for diseases characterized by abnormal kinase activity, such as cancer .
Comparison with Similar Compounds
2-Methoxy-5h-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[3,4-b]pyrazine and pyrrolo[1,2-a]pyrazine . While all these compounds share a similar core structure, they differ in their biological activities. For example, 5H-pyrrolo[2,3-b]pyrazine derivatives show more kinase inhibitory activity, whereas pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .
List of Similar Compounds
- 5H-pyrrolo[3,4-b]pyrazine
- Pyrrolo[1,2-a]pyrazine
- 1H-pyrrolo[2,3-b]pyridine
These compounds highlight the versatility and potential of the pyrrolopyrazine scaffold in drug discovery and development.
Biological Activity
2-Methoxy-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Molecular Characteristics :
- Molecular Formula : C7H7N3O
- Molecular Weight : 149.15 g/mol
- IUPAC Name : this compound
- InChI Key : WZWJIVQLRRYBNG-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C7H7N3O/c1-11-6-4-9-7-5(10-6)2-3-8-7/h2-4H,1H3,(H,8,9) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. These interactions can modulate various signaling pathways involved in cellular processes such as proliferation and apoptosis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has shown efficacy against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF7 (breast cancer) | 13.73 ± 2.32 |
MDA-MB 468 (breast cancer) | 11.46 ± 2.45 |
A549 (lung cancer) | 6.6 ± 0.6 |
HepG2 (hepatocellular carcinoma) | 3.84 ± 0.54 |
These findings suggest that the compound induces apoptosis and cell cycle arrest in cancer cells .
Antimicrobial and Antiviral Activities
The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting nucleic acid synthesis . Additionally, it has shown antiviral activity by interfering with viral replication processes.
Kinase Inhibition
One of the prominent biological activities of this compound is its role as a kinase inhibitor. It has been identified as a potent inhibitor of Janus kinase 3 (JAK3), which is crucial in the signaling pathways of several cytokines involved in immune responses . The selectivity of this compound for JAK3 over other kinases enhances its therapeutic potential in treating autoimmune diseases.
Case Studies
A study published in Molecules explored the structure-activity relationships of various pyrrolopyrazine derivatives, including this compound. The researchers found that modifications to the pyrrolo structure significantly affected the biological activity and selectivity for JAK3 inhibition .
Another investigation focused on the anti-cancer properties of this compound against multiple cancer types. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methoxy-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-9-7-5(10-6)2-3-8-7/h2-4H,1H3,(H,8,9) |
InChI Key |
WZWJIVQLRRYBNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=N1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.